molecular formula C17H17NO2 B12748879 N-Hydroxy-N-propionyl-trans-4-aminostilbene CAS No. 118745-12-3

N-Hydroxy-N-propionyl-trans-4-aminostilbene

Cat. No.: B12748879
CAS No.: 118745-12-3
M. Wt: 267.32 g/mol
InChI Key: FYHCYBZRXZCUPO-CMDGGOBGSA-N
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Preparation Methods

The synthesis of N-Hydroxy-N-propionyl-trans-4-aminostilbene involves several steps. One common method includes the reaction of trans-4-aminostilbene with propionyl chloride in the presence of a base to form N-propionyl-trans-4-aminostilbene. This intermediate is then treated with hydroxylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-Hydroxy-N-propionyl-trans-4-aminostilbene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hydroxy-N-propionyl-trans-4-aminostilbene has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N-propionyl-trans-4-aminostilbene involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-Hydroxy-N-propionyl-trans-4-aminostilbene can be compared with other similar compounds such as:

  • N-Hydroxy-N-acetyl-trans-4-aminostilbene
  • N-Hydroxy-N-butyryl-trans-4-aminostilbene

These compounds share similar structural features but differ in the length and nature of the acyl group attached to the nitrogen atom. This difference can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

CAS No.

118745-12-3

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-hydroxy-N-[4-[(E)-2-phenylethenyl]phenyl]propanamide

InChI

InChI=1S/C17H17NO2/c1-2-17(19)18(20)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13,20H,2H2,1H3/b9-8+

InChI Key

FYHCYBZRXZCUPO-CMDGGOBGSA-N

Isomeric SMILES

CCC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)O

Canonical SMILES

CCC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O

Origin of Product

United States

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